molecular formula C6H7F3O B2975751 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde CAS No. 2091355-32-5

3-(Trifluoromethyl)cyclobutane-1-carbaldehyde

Cat. No.: B2975751
CAS No.: 2091355-32-5
M. Wt: 152.116
InChI Key: AHPTZVMFIUSJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C6H7F3O It is characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring, which is further connected to an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde can be achieved through several methods. One efficient synthetic route involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source. The bis-carboxylate system can be deoxygenated by treatment with tributyltin hydride (Bu3SnH), providing the desired compound upon decarboxylation .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic processes and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid.

    Reduction: 3-(Trifluoromethyl)cyclobutan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Trifluoromethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
  • 3-(Trifluoromethyl)cyclobutan-1-ol
  • 3-(Trifluoromethyl)cyclobutane-1-thiol

Uniqueness

3-(Trifluoromethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

3-(trifluoromethyl)cyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c7-6(8,9)5-1-4(2-5)3-10/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPTZVMFIUSJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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